1-(2-methoxyethyl)-1H-imidazole
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Description
The compound “1-(2-methoxyethyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . The “2-methoxyethyl” group attached to the imidazole ring suggests that this compound may have unique properties compared to other imidazoles.
Synthesis Analysis
While specific synthesis methods for “1-(2-methoxyethyl)-1H-imidazole” were not found, related compounds such as poly(2-methoxyethyl acrylate)-based polyurethane (PMEA-based PU) have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Scientific Research Applications
Intelligent Biomaterials for Tissue Engineering and Biomedical Applications
This compound has been employed to design a variety of smart biomaterials for a wide spectrum of applications in advanced biomedical applications . These include drug delivery, cell sheet engineering, and micro-carriers for large scale cellular proliferation . The most successful application of this compound is in the technique of cell sheet engineering .
Synthetic Hydrogels
The compound is used in the synthesis of hydrogels, which are polymers that can retain a large amount of water due to their three-dimensional network structure . These hydrogels have been studied extensively for use in various applications such as tissue engineering, biomedical, and sensing applications .
Inducing Non-Apoptotic Cell Death
Research has explored the potential of indole-based compounds, similar in structure to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea, for inducing a unique form of non-apoptotic cell death termed methuosis. This process involves the accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture.
Interactions with Other Compounds
Density functional calculations have been used to investigate the interactions of 1-(2-hydroxyethyl)-3-methylimidazolium ([C2OHmim]+)-based ionic liquids (hydroxyl ILs) with water (H2O), methanol (CH3OH), and dimethyl sulfoxide (DMSO) . Although this is not directly related to 1-(2-methoxyethyl)-1H-imidazole, it provides insights into the potential interactions of similar compounds with other substances .
properties
IUPAC Name |
1-(2-methoxyethyl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-9-5-4-8-3-2-7-6-8/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIOHADYDKAXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1H-imidazole |
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